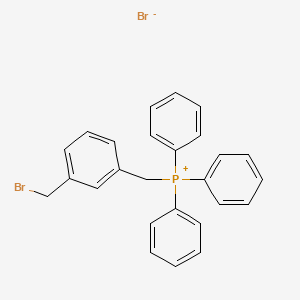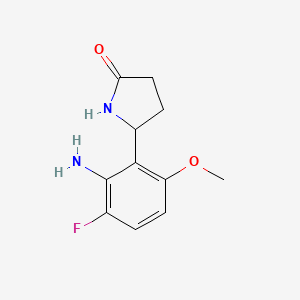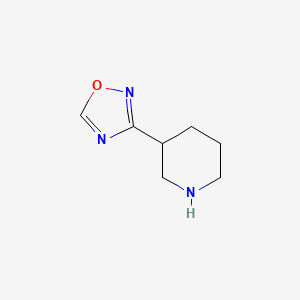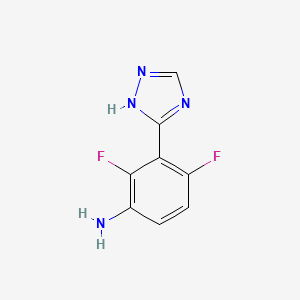
3-(Bromomethyl)benzyltriphenylphosphonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)benzyltriphenylphosphonium bromide is a chemical compound with the molecular formula C26H23Br2P. It is a quaternary phosphonium salt, which is often used in organic synthesis and various chemical reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the field of chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)benzyltriphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a bromomethylbenzyl halide. The reaction is carried out in an inert atmosphere, often using solvents such as toluene or dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)benzyltriphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Solvents such as dichloromethane, toluene, and acetonitrile are frequently used.
Catalysts: Catalysts like palladium or copper may be employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphonium salts with different substituents, while coupling reactions can produce complex organic molecules .
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)benzyltriphenylphosphonium bromide has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)benzyltriphenylphosphonium bromide involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphonium group can stabilize reaction intermediates, facilitating various transformations. The bromide ion can also participate in reactions, either as a leaving group or as a nucleophile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyltriphenylphosphonium bromide: Similar in structure but lacks the bromomethyl group.
(3-Bromopropyl)triphenylphosphonium bromide: Contains a propyl group instead of a benzyl group.
Methyltriphenylphosphonium bromide: Contains a methyl group instead of a benzyl group.
Uniqueness
3-(Bromomethyl)benzyltriphenylphosphonium bromide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. The presence of both the bromomethyl and benzyl groups provides versatility in its reactivity and applications .
Eigenschaften
Molekularformel |
C26H23Br2P |
|---|---|
Molekulargewicht |
526.2 g/mol |
IUPAC-Name |
[3-(bromomethyl)phenyl]methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C26H23BrP.BrH/c27-20-22-11-10-12-23(19-22)21-28(24-13-4-1-5-14-24,25-15-6-2-7-16-25)26-17-8-3-9-18-26;/h1-19H,20-21H2;1H/q+1;/p-1 |
InChI-Schlüssel |
FJWFZQIEGHAMIZ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)CBr)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate](/img/structure/B13155423.png)

![2-Amino-4-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B13155427.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid](/img/structure/B13155439.png)



